

MCC950: A Potent and Selective Inhibitor of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MCC950 sodium

Cat. No.: B606777

[Get Quote](#)

A comprehensive guide comparing the specificity of MCC950 for the NLRP3 inflammasome versus AIM2, NLRC4, and NLRP1 for researchers, scientists, and drug development professionals.

MCC950 is a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of a wide range of inflammatory diseases.^{[1][2][3][4][5][6][7][8][9]} This guide provides a detailed comparison of the specificity of MCC950 for the NLRP3 inflammasome over other significant inflammasome complexes, namely AIM2, NLRC4, and NLRP1, supported by experimental data and methodologies.

Data Presentation: Comparative Inhibitory Activity of MCC950

The following table summarizes the quantitative data on the inhibitory activity of MCC950 against various inflammasomes. The data highlights the potent and specific action of MCC950 on the NLRP3 inflammasome, with no significant inhibition observed for AIM2, NLRC4, and NLRP1 inflammasomes.

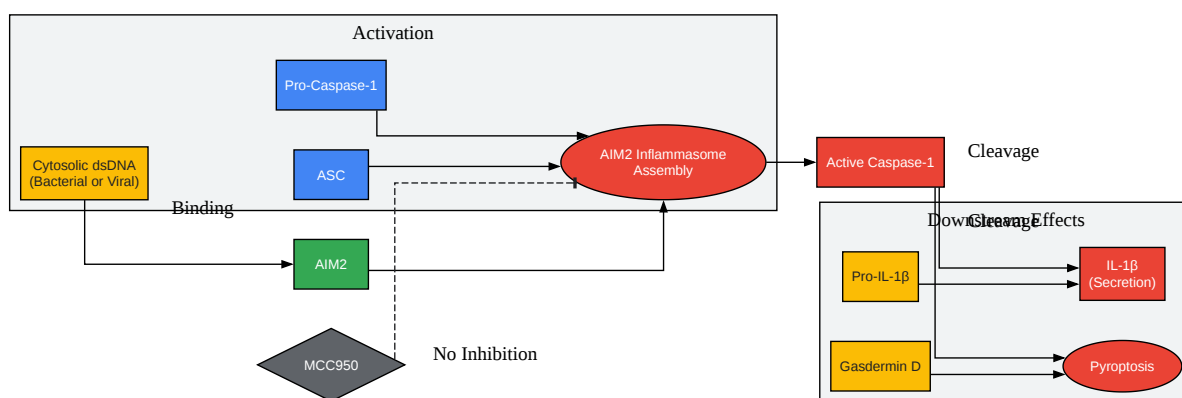
Inflammasome	Cell Type	Activator(s)	MCC950 IC50	Reference
NLRP3	Mouse Bone Marrow-Derived Macrophages (BMDMs)	LPS + ATP	~7.5 nM	[10]
Human Monocyte-Derived Macrophages (HMDMs)	LPS + ATP	~8.1 nM		
Human Peripheral Blood Mononuclear Cells (PBMCs)	LPS + ATP	Potent inhibition at nanomolar concentrations	[6]	
AIM2	Mouse Bone Marrow-Derived Macrophages (BMDMs)	Poly(dA:dT)	No significant inhibition	[1][4][5]
NLRC4	Mouse Bone Marrow-Derived Macrophages (BMDMs)	S. typhimurium	No significant inhibition	[1][4][5][8]
NLRP1	Mouse Bone Marrow-Derived Macrophages (BMDMs)	Anthrax Lethal Toxin	No significant inhibition	[1][4][5]

Note: While specific IC50 values for AIM2, NLRC4, and NLRP1 are not consistently reported in the literature, multiple studies have qualitatively confirmed the high selectivity of MCC950 for NLRP3, with no significant inhibition of these other inflammasomes even at micromolar concentrations.[1][4][5] Some anecdotal reports suggest potential off-target effects at very high concentrations (0.1-10µM) under specific experimental conditions.[11]

Signaling Pathway Diagrams

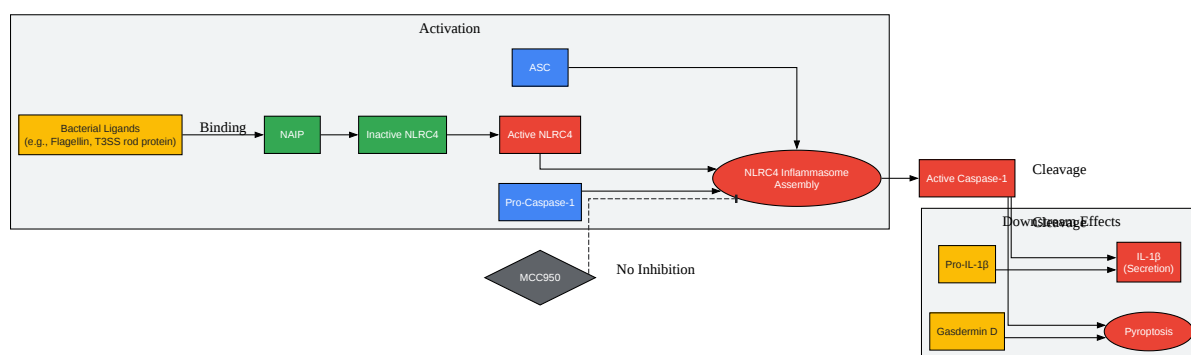
The following diagrams, generated using Graphviz (DOT language), illustrate the activation pathways of the NLRP3, AIM2, NLRC4, and NLRP1 inflammasomes.

Caption: NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition.



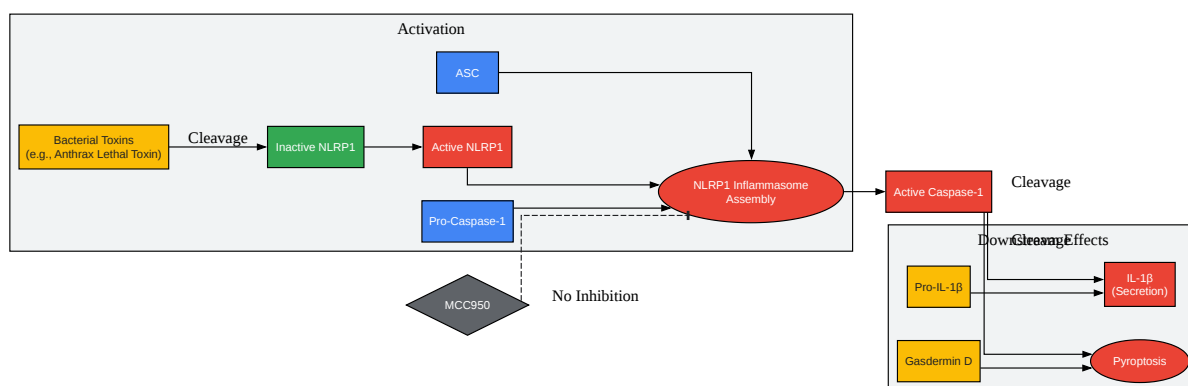
[Click to download full resolution via product page](#)

Caption: AIM2 Inflammasome Activation Pathway.



[Click to download full resolution via product page](#)

Caption: NLRC4 Inflammasome Activation Pathway.



[Click to download full resolution via product page](#)

Caption: NLRP1 Inflammasome Activation Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to assess inflammasome activation and the specificity of MCC950.

In Vitro Inflammasome Activation and Inhibition Assay

This protocol describes the general workflow for activating different inflammasomes in macrophages and assessing the inhibitory effect of MCC950.

1. Cell Culture and Priming:

- **Cell Lines:** Mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.
- **Culture Conditions:** Cells are cultured in appropriate media (e.g., DMEM for BMDMs) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- **Priming (for NLRP3):** For NLRP3 activation, cells are first primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS) (1 µg/mL), for 3-4 hours.^{[1][6]} This step upregulates the expression of NLRP3 and pro-IL-1β.^{[1][6]} For AIM2, NLRC4, and NLRP1, priming is often not required but can be used to enhance the IL-1β signal.

2. MCC950 Treatment:

- Following the priming step (if applicable), the culture medium is replaced with fresh medium containing various concentrations of MCC950 or vehicle control (e.g., DMSO).
- Cells are pre-incubated with MCC950 for 30-60 minutes before the addition of the inflammasome activator.

3. Inflammasome Activation:

- **NLRP3:** After MCC950 pre-treatment, cells are stimulated with a second signal activator such as ATP (2.5-5 mM) for 30-60 minutes or nigericin (5-10 µM) for 1-2 hours.^{[1][6]}
- **AIM2:** Cells are transfected with poly(dA:dT) (1-2 µg/mL) using a transfection reagent like Lipofectamine 2000.
- **NLRC4:** Cells are infected with *Salmonella typhimurium* (multiplicity of infection, MOI, of 5-10) for 1-2 hours.
- **NLRP1:** Cells are treated with anthrax lethal toxin (a combination of protective antigen and lethal factor).

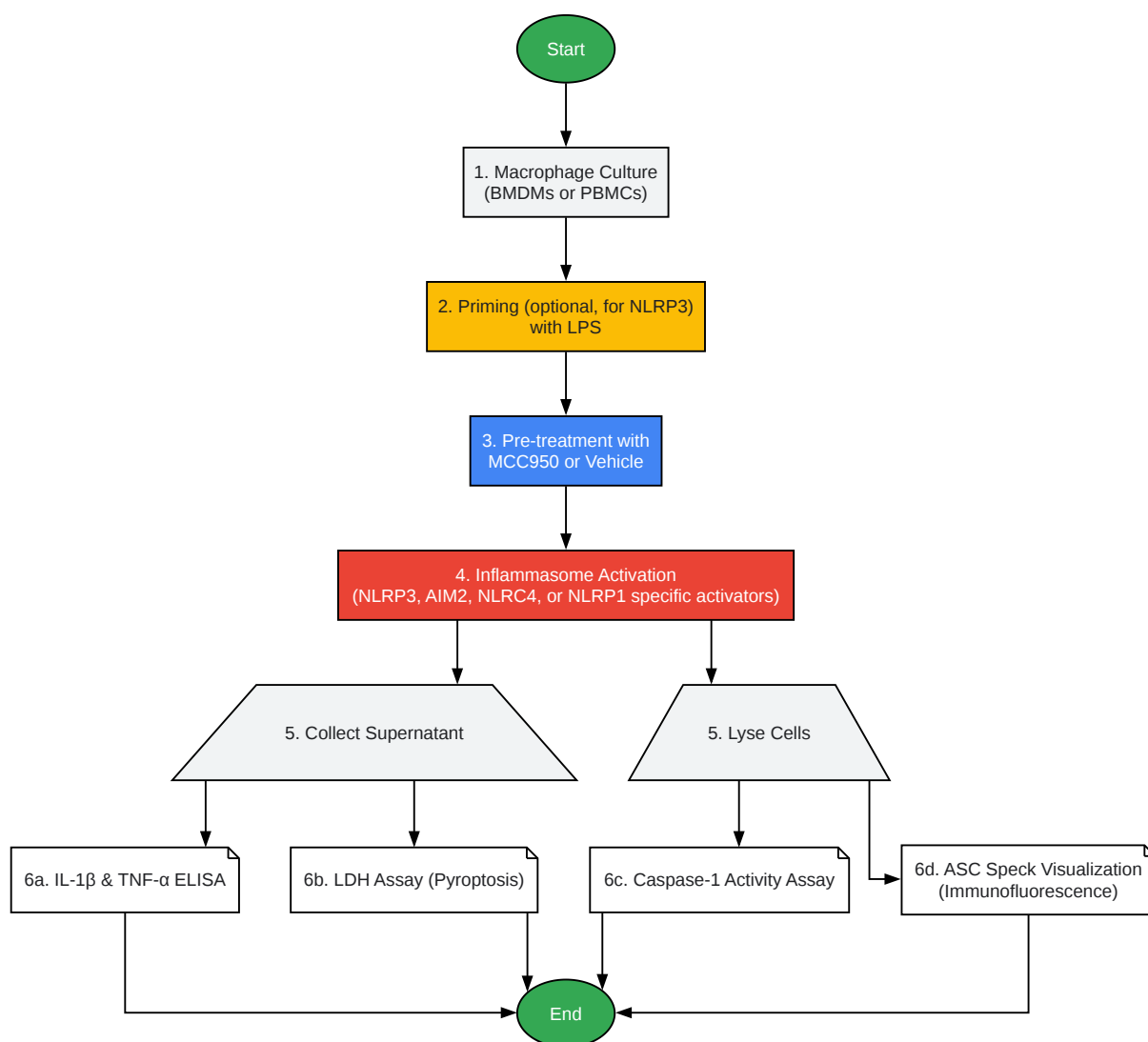
4. Measurement of Inflammasome Activation:

- **IL-1β and TNF-α ELISA:** After the stimulation period, the cell culture supernatants are collected. The concentration of secreted IL-1β and TNF-α (as a control for general

inflammation and cytotoxicity) is quantified using commercially available ELISA kits. A significant reduction in IL-1 β levels in MCC950-treated cells compared to the vehicle control indicates inhibition of the specific inflammasome.[6][12]

- Caspase-1 Activity Assay: Cell lysates can be assayed for caspase-1 activity using a fluorometric or colorimetric substrate.
- ASC Speck Visualization: Apoptosis-associated speck-like protein containing a CARD (ASC) forms large oligomeric structures called "specks" upon inflammasome activation. These can be visualized by immunofluorescence microscopy in cells expressing fluorescently tagged ASC. Inhibition of speck formation by MCC950 is a direct measure of its effect on inflammasome assembly.
- Lactate Dehydrogenase (LDH) Assay: Pyroptosis, a form of inflammatory cell death downstream of inflammasome activation, leads to the release of LDH into the supernatant. LDH levels can be measured using a colorimetric assay as an indicator of cell death.

The experimental workflow is visually summarized in the diagram below.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Assessing MCC950 Specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCC950 blocks enhanced interleukin-1 β production in patients with NLRP3 low penetrance variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New inflammasome inhibitor published in Nature Medicine - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 6. A small molecule inhibitor of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MCC950: A Potent and Selective Inhibitor of the NLRP3 Inflammasome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606777#mcc950-specificity-for-nlrp3-vs-aim2-nlrc4-and-nlrp1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com